molecular formula C20H15N3O4S B5908503 N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide

N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide

Cat. No.: B5908503
M. Wt: 393.4 g/mol
InChI Key: HQVFUAAMKXQUBP-IZZDOVSWSA-N
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Description

N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as NAPTA, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

NAPTA has been studied for its potential applications in various fields of scientific research. In the field of medicine, NAPTA has been shown to have anti-cancer properties. Studies have shown that NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that NAPTA inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
In the field of pharmacology, NAPTA has been studied for its potential use as a drug delivery system. Studies have shown that NAPTA can be used to encapsulate drugs and deliver them to specific cells or tissues. This has the potential to improve the efficacy and reduce the toxicity of drugs.

Mechanism of Action

The mechanism of action of NAPTA is not fully understood. However, studies have shown that NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA also inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that NAPTA has biochemical and physiological effects on cells and tissues. NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA also inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using NAPTA in lab experiments include its anti-cancer properties, potential use as a drug delivery system, and inhibition of beta-amyloid plaque formation. The limitations of using NAPTA in lab experiments include its relatively low yield and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on NAPTA. One direction is to further study its anti-cancer properties and potential use as a drug delivery system. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to improve its yield.

Synthesis Methods

The synthesis of NAPTA involves the reaction of 3-nitrophenylacrylic acid with 4-aminophenyl-2-thiophenecarboxamide in the presence of a coupling agent. The reaction produces NAPTA, which is then purified using column chromatography. The yield of NAPTA is typically around 60%.

Properties

IUPAC Name

N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c24-19(11-6-14-3-1-4-17(13-14)23(26)27)21-15-7-9-16(10-8-15)22-20(25)18-5-2-12-28-18/h1-13H,(H,21,24)(H,22,25)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVFUAAMKXQUBP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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